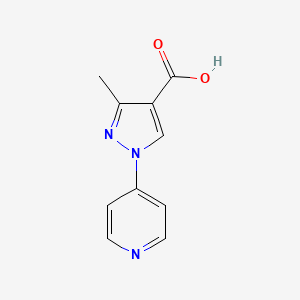

3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid

Description

3-Methyl-1-(pyridin-4-yl)-1H-pyrazole-4-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20 g/mol) is a pyrazole derivative characterized by a pyridin-4-yl substituent at the 1-position and a methyl group at the 3-position. Pyrazole-carboxylic acids are pivotal in medicinal and agrochemical research due to their versatile hydrogen-bonding capabilities and structural diversity . The pyridinyl group enhances solubility in polar solvents and may improve bioavailability compared to purely aromatic substituents.

Properties

IUPAC Name |

3-methyl-1-pyridin-4-ylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c1-7-9(10(14)15)6-13(12-7)8-2-4-11-5-3-8/h2-6H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQKTYARPJRYXKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1C(=O)O)C2=CC=NC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501199776 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1104279-99-3 | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(4-pyridinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1104279-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazole-4-carboxylic acid, 3-methyl-1-(4-pyridinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501199776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the starting materials might include 3-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid and pyridine-4-carboxaldehyde.

Substitution Reaction: The pyridin-4-yl group can be introduced via a substitution reaction, where pyridine-4-carboxaldehyde reacts with the pyrazole derivative under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridin-4-yl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Conditions for substitution reactions may involve the use of bases like sodium hydroxide (NaOH) or acids like hydrochloric acid (HCl).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity:

Research has indicated that pyrazole derivatives, including 3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid, demonstrate promising anticancer properties. Studies have shown that these compounds can inhibit specific cancer cell lines, suggesting their potential as therapeutic agents in oncology. One study highlighted the compound's ability to induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation .

Anti-inflammatory Properties:

The compound has also been investigated for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating inflammatory diseases. This activity is attributed to its interaction with various molecular targets involved in the inflammatory response .

Antimicrobial Activity:

Another area of interest is the antimicrobial efficacy of this compound. Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains, indicating its potential use in developing new antibiotics .

Agrochemical Applications

The structural characteristics of this compound make it suitable for use as an agrochemical. Research has focused on its role as a plant growth regulator and its efficacy in enhancing crop yields. The compound has been found to promote root development and increase resistance to environmental stressors in various plant species .

Materials Science

Polymer Chemistry:

In materials science, this compound has been explored for its potential applications in polymer synthesis. Its ability to act as a monomer or additive can enhance the thermal stability and mechanical properties of polymers. Studies have demonstrated that incorporating this pyrazole derivative into polymer matrices can improve their performance under thermal stress .

Nanotechnology:

Additionally, this compound has shown promise in nanotechnology applications, particularly in the development of nanomaterials for drug delivery systems. Its unique chemical properties allow for effective loading and release of therapeutic agents, which can enhance the efficacy of treatment modalities in targeted therapies .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1 Positional Isomers of Pyridinyl-Substituted Pyrazoles

- 3-Methyl-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20 g/mol): Differs only in the position of the pyridine nitrogen (3-position vs. 4-position in the target compound).

3-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid (C₁₀H₉N₃O₂, MW 203.20 g/mol):

2.2 Heteroaromatic Substituents

- 3-Methyl-1-(pyrazin-2-yl)-1H-pyrazole-4-carboxylic acid (C₉H₈N₄O₂, MW 204.19 g/mol): Replaces pyridine with pyrazine, introducing an additional nitrogen atom.

- 3-Methyl-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylic acid: Pyrimidine’s two nitrogen atoms enhance hydrogen-bonding capacity, making it suitable for targeting enzymes like dihydrofolate reductase. However, solubility in non-polar solvents may decrease compared to pyridinyl analogs .

2.3 Substituent Effects on Physicochemical Properties

- 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (C₆H₆F₂N₂O₂, MW 176.1 g/mol): The electron-withdrawing difluoromethyl group increases carboxylic acid acidity (lower pKa) compared to methyl-substituted analogs.

5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid (C₁₇H₁₄N₂O₂, MW 278.31 g/mol):

- Bulky phenyl substituents reduce solubility in aqueous media but improve lipophilicity, favoring applications in hydrophobic drug delivery systems. Melting point (136°C) is higher than the target compound, likely due to stronger intermolecular van der Waals forces .

Biological Activity

3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

- IUPAC Name: 3-methyl-1-(4-pyridinyl)-1H-pyrazole-4-carboxylic acid

- Molecular Formula: C10H9N3O2

- Molecular Weight: 203.20 g/mol

- CAS Number: 1104279-99-3

Biological Activity Overview

Research indicates that compounds containing the pyrazole scaffold exhibit a range of biological activities, particularly in anticancer and anti-inflammatory applications. The following sections detail these activities based on various studies.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including this compound:

- In Vitro Studies: Research has shown that pyrazole derivatives can inhibit the growth of various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. For instance, compounds with the 1H-pyrazole structure have been reported to demonstrate significant antiproliferative effects against these cell types .

- In Vivo Studies: Animal models have indicated that certain pyrazole derivatives can reduce tumor size and improve survival rates in subjects with induced tumors. These findings suggest that further exploration into the pharmacodynamics and pharmacokinetics of these compounds is warranted .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable:

- Mechanism of Action: Pyrazoles have been shown to inhibit cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. This inhibition leads to reduced production of pro-inflammatory mediators .

- Case Studies: In experimental models of inflammation, such as carrageenan-induced paw edema in rats, certain pyrazole derivatives exhibited comparable efficacy to established anti-inflammatory drugs like indomethacin .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of pyrazole derivatives:

Research Findings and Data Tables

Recent studies have synthesized various analogs of this compound to explore their biological activities. Below are some key findings:

Q & A

Q. What are the optimized synthetic routes for 3-Methyl-1-(pyridin-4-YL)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of substituted hydrazines with β-ketoesters. For example:

- Step 1 : React ethyl 3-oxobutanoate with pyridin-4-ylhydrazine in ethanol under reflux (80–100°C) to form the pyrazole ester intermediate.

- Step 2 : Hydrolyze the ester to the carboxylic acid using NaOH (2M) in ethanol/water (1:1) at 60°C for 6 hours. Critical factors include pH control (≥10) to avoid decarboxylation and solvent polarity to stabilize intermediates. Yields typically range from 65–80% .

Q. Which spectroscopic methods are most reliable for characterizing this compound, and what diagnostic peaks should researchers prioritize?

- 1H NMR : Pyrazole protons appear as doublets (δ 7.8–8.2 ppm, J = 2.1 Hz), while the pyridin-4-yl group shows aromatic protons as a singlet (δ 8.5–8.7 ppm). The carboxylic acid proton is a broad singlet (δ 12.5–13.0 ppm).

- IR : Strong O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹).

- HRMS : Molecular ion [M+H]+ at m/z 220.0821 (calculated for C10H10N3O2+) .

Q. What purification techniques are recommended to isolate high-purity samples?

- Recrystallization : Use ethanol/water (7:3) at 4°C to remove unreacted hydrazine.

- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) for ester intermediates, followed by gradient elution (5–10% methanol in DCM) for the final acid. Purity >98% is achievable via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .

Advanced Research Questions

Q. How can computational chemistry predict regioselectivity in derivatization reactions of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilic substitution patterns. For example:

- The pyrazole C5 position is more reactive due to lower LUMO energy (-1.2 eV vs. -0.8 eV at C3).

- Fukui indices (f⁻) indicate nucleophilic attack favors C5 (0.15 vs. 0.08 at C3). Validate predictions with experimental bromination (NBS in DMF) .

Q. What strategies resolve contradictions between in vitro and cellular bioactivity data?

- Permeability Testing : Use Caco-2 cell monolayers to assess membrane penetration (Papp <1×10⁻⁶ cm/s suggests poor uptake).

- Metabolite Profiling : LC-MS/MS to identify phase I/II metabolites (e.g., glucuronidation at the carboxylic acid).

- Target Engagement Assays : NanoBRET or CETSA to confirm intracellular target binding .

Q. How do steric and electronic effects influence binding to kinase targets?

- Molecular Docking (AutoDock Vina) : The pyridin-4-yl group forms π-π interactions with kinase hinge regions (e.g., EGFR TKD, ΔG = -9.2 kcal/mol).

- Methyl Substitution : Enhances hydrophobic contacts (ΔΔG = -1.3 kcal/mol vs. des-methyl analog).

- Carboxylic Acid : Chelates Mg²+ in ATP-binding pockets (MD simulations show 2.1 Å bond distance) .

Methodological Challenges and Solutions

Q. Why do some synthetic protocols report uncharacterized byproducts, and how can this be mitigated?

- Issue : Hydrazine dimerization or over-oxidation (e.g., pyrazole N-oxide formation).

- Solution : Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane). Quench excess hydrazine with acetone before hydrolysis. Use argon to prevent oxidation .

Q. How to validate hydrogen-bonding interactions in crystallography studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.